REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].O.CC1C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][OH:25].C1(C)C=CC=CC=1>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:7]2[O:25][CH2:24][CH2:23][O:8]2)[CH:9]=1 |f:1.2|
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Name
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|
Quantity
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14.6 mL
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)F
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Name
|
|
Quantity
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2.34 g
|
Type
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reactant
|
Smiles
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O.CC1=CC=C(C=C1)S(=O)(=O)O
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Name
|
|
Quantity
|
13.7 mL
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Type
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reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
75 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
|
Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed 2× with saturated NaHCO3, 1× with water and 1× with brine (170 mL ea)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the product is purified on a Biotage Flash 75L (800 g silica) cartridge
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)C1OCCO1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |